N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
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Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-dimethoxyphenyl group, a thiophenyl group, and a pyrazolo[1,5-a]pyrazinyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 5-chloro-2,4-dimethoxyaniline: This intermediate can be synthesized by chlorination of 2,4-dimethoxyaniline using a chlorinating agent such as thionyl chloride.
Formation of the pyrazolo[1,5-a]pyrazinyl core: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and diketones, under acidic or basic conditions.
Coupling of intermediates: The final step involves coupling the 5-chloro-2,4-dimethoxyaniline with the pyrazolo[1,5-a]pyrazinyl intermediate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a probe to study biological pathways and molecular interactions in cells.
Chemical Biology: The compound serves as a tool to investigate enzyme functions and protein-ligand interactions.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide: shares structural similarities with other pyrazolo[1,5-a]pyrazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in diverse chemical reactions. This makes it a versatile compound for various scientific research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O4S/c1-28-16-10-17(29-2)13(8-12(16)21)22-19(26)11-24-5-6-25-15(20(24)27)9-14(23-25)18-4-3-7-30-18/h3-10H,11H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOVYNNXAAIKDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CS4)C2=O)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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